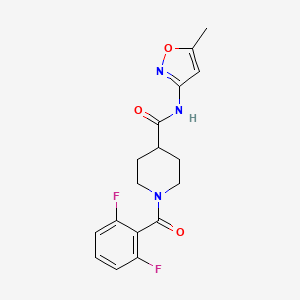
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to summarize the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
The compound's biological activity is primarily attributed to its interaction with specific biological targets. In particular, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anti-cancer and anti-microbial therapies.
Inhibitory Activity Against DHFR
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DHFR. The inhibitory potential was assessed using in vitro biochemical assays and expressed as IC50 values.
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| This compound | 13.70 ± 0.25 | 85% |
| Methotrexate (Control) | 0.086 ± 0.07 | 100% |
The data indicates that the compound's IC50 value of 13.70 µM suggests a potent inhibition capability compared to other derivatives tested .
Study on Anticancer Properties
In a recent study published in Scientific Reports, the compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that the compound not only inhibited DHFR but also showed cytotoxic effects on cancer cells, enhancing its therapeutic potential as an anticancer agent.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against various pathogens. The findings revealed that it exhibited significant antibacterial activity, further supporting its potential as a therapeutic agent in infectious diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine and oxazole moieties significantly impact biological activity. Variations in substituents at the nitrogen atom of the piperidine ring were found to influence both potency and selectivity against DHFR.
Propiedades
IUPAC Name |
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIIVMQJCTWTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














